N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2-chlorophenyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2-chlorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2S2/c1-13(10-15-11-23-18-9-5-3-7-16(15)18)20-24(21,22)12-14-6-2-4-8-17(14)19/h2-9,11,13,20H,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRXYUSIEGZUOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2-chlorophenyl)methanesulfonamide typically involves multiple steps, starting with the formation of the benzothiophene ring. This can be achieved through cyclization reactions involving thiophene derivatives. The propan-2-yl group is then introduced via alkylation reactions. The final step involves the sulfonamide formation, which is typically carried out using sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and alkylation steps, as well as the use of automated systems for the sulfonamide formation.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2-chlorophenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2-chlorophenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2-chlorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The benzothiophene ring can interact with hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares functional group similarities with benzamide derivatives (e.g., compounds 5–8 in ), which feature amide linkages and substituted phenyl groups. Key differences include:
- Functional Groups : The target compound’s sulfonamide (–SO₂NH–) group contrasts with the amide (–CONH–) groups in benzamide analogs. Sulfonamides generally exhibit stronger hydrogen-bonding capacity and greater metabolic stability .
- Core Structure: The benzothiophene ring introduces sulfur-mediated noncovalent interactions (e.g., sulfur-π or lone pair-π effects) absent in purely phenyl-based analogs .
- Substituents : The 2-chlorophenyl group may enhance lipophilicity and steric hindrance compared to methoxy or ethoxy substituents in analogs (e.g., compounds 5–8 ) .
Electronic and Interaction Properties
Computational tools like Multiwfn enable comparative analysis of electron density and noncovalent interactions . Key findings inferred from similar systems:
- Electrostatic Potential: The 2-chlorophenyl group introduces electron-withdrawing effects, polarizing the sulfonamide moiety and enhancing hydrogen-bond acceptor capacity.
- Noncovalent Interactions: The benzothiophene core may engage in unique van der Waals or sulfur-mediated interactions compared to phenyl rings, as revealed by NCI (Noncovalent Interaction) index analysis .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Computational Parameters (Hypothetical Analysis)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
